![molecular formula C25H25N3O2 B607963 7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol CAS No. 353519-63-8](/img/structure/B607963.png)

7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

Übersicht

Beschreibung

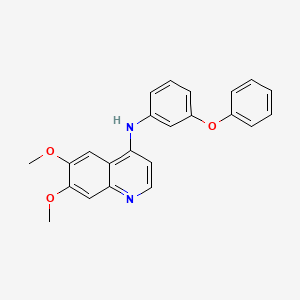

The compound “7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol” is a chemical compound with the molecular formula C25H25N3O2 . It has a molecular weight of 399.5 g/mol . The compound is also known by other names such as HLM006474 and has the CAS number 353519-63-8 .

Molecular Structure Analysis

The compound has a complex structure that includes an ethoxy group, a methylphenyl group, a pyridin-2-ylamino group, and a methylquinolin-8-ol group . The InChI string for the compound is InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19 (15-16 (21)2)23 (28-22-7-5-6-14-26-22)20-12-10-18-9-8-17 (3)27-24 (18)25 (20)29/h5-15,23,29H,4H2,1-3H3, (H,26,28) .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are both 399.19467705 g/mol . The topological polar surface area is 67.3 Ų .Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

Research has shown that derivatives of quinoline, such as 7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol, exhibit potential as antimalarial agents. One study reported the synthesis of various quinoline derivatives for evaluation as antimalarials, highlighting the relevance of quinoline structures in this field (Barlin & Jiravinyu, 1990). Similarly, another research demonstrated that certain substituted phenyl analogues and their N omega-oxides, structurally related to quinoline, showed significant activity against resistant strains of malaria parasites (Werbel et al., 1986).

Organometallic Chemistry

The molecule's structure, containing a quinoline moiety, is also relevant in organometallic chemistry. A study on the synthesis of organorhodium(III) complexes of 8-methylquinoline illustrates the versatility of quinoline derivatives in forming metal complexes, which have various applications in catalysis and material science (Nonoyama, 1974).

Cancer Research

Quinoline derivatives have been explored for their potential in cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to this compound, was found to inhibit histone deacetylases, showing promise as an anticancer drug (Zhou et al., 2008).

Antiproliferative Activity

Certain isoindoline derivatives, which share structural similarities with quinoline, have been studied for their antiproliferative activity, suggesting the potential of quinoline structures in this area of research (Sović et al., 2011).

Green Chemistry Applications

Quinoline derivatives are also significant in green chemistry, as illustrated by a study on the eco-friendly synthesis of quinolin-2(1H)-one derivatives, demonstrating the molecule's role in developing environmentally sustainable chemical processes (Yadav et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds with pyrazole-bearing structures have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects

Biochemical Pathways

Similar compounds have been shown to have significant effects on the life cycles of leishmania and plasmodium species , suggesting that they may affect pathways related to these organisms.

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects on the cells of these organisms.

Eigenschaften

IUPAC Name |

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNZBLNMIJNBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)

![3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid](/img/structure/B607885.png)

![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)